molecular formula C9H13Br2N B2615278 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide CAS No. 2260936-49-8

3-(3-Bromopropyl)-4-methylpyridine;hydrobromide

Cat. No. B2615278
CAS RN: 2260936-49-8
M. Wt: 295.018
InChI Key: LWGHNLGLCZSIIX-UHFFFAOYSA-N
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Description

3-Bromopropylamine hydrobromide is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . It’s a type of organo-substituted silane, which are often used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 3-Bromopropylamine hydrobromide as a reagent . For example, it’s used in the synthesis of photochemically and thermally reactive azobenzene rotaxane .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. For example, the structure of (3-Bromopropoxy)benzene, a similar compound, includes a new C–C π bond and the breaking of two single bonds to carbon .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it’s reacted. For instance, 3-BROMOPROPYNE is highly flammable and a dangerous fire risk, sensitive to shock .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, flammability, and reactivity. For instance, 3-BROMOPROPYNE is soluble in alcohol, ether, chloroform, carbon tetrachloride, and carbon disulfide. It’s also highly flammable and a dangerous fire risk, sensitive to shock .

Scientific Research Applications

CO2 Capture by Task-Specific Ionic Liquids

One of the applications involves the development of new room temperature ionic liquids for CO2 capture. These ionic liquids, created through reactions involving bromopropylamine hydrobromide derivatives, can sequester CO2 reversibly without the need for water or volatile organic compounds. This innovation offers a nonvolatile, recyclable alternative to traditional amine sequestering agents, presenting a promising solution for CO2 capture and environmental sustainability (Bates et al., 2002).

Synthesis of Poly(methylenepyridinium)s

Research into the polymerization of bromomethylpyridine derivatives, including 3-bromomethyl pyridine hydrobromides, has led to the development of poly(methylenepyridinium)s. This process, analyzed through NMR spectroscopy, involves bimolecular reactions and yields polymers with potential applications in materials science due to their solubility, thermal stability, and reactivity attributes. The study provides insights into the synthesis and potential uses of these polymers in various industrial and technological applications (Monmoton et al., 2008).

Environmental Impact of Propargyl Bromide

Although not directly involving 3-(3-Bromopropyl)-4-methylpyridine hydrobromide, studies on propargyl bromide, a related compound, highlight the environmental considerations of using brominated compounds as soil fumigants. Research on the volatility, adsorption, and degradation of propargyl bromide underscores the importance of understanding and mitigating the environmental impacts of such chemicals (Yates & Gan, 1998).

Hydroxypyridinone Chelators for Medical Applications

In the field of biomedicine, derivatives of hydroxypyridinones, which could be synthesized from compounds similar to 3-(3-Bromopropyl)-4-methylpyridine hydrobromide, have been explored for their potential in treating iron overload diseases and in radiopharmaceuticals for PET imaging with gallium-68. These applications demonstrate the diverse utility of pyridine derivatives in developing therapeutic agents and diagnostic tools (Cusnir et al., 2017).

Bromination Reagents and Solvents

The synthesis and characterization of 1-butyl-3-methylpyridinium tribromide, a compound related to 3-(3-Bromopropyl)-4-methylpyridine hydrobromide, showcase its efficiency as a reagent and solvent for the bromination of anilines and phenols. This research highlights the utility of pyridinium derivatives in facilitating organic synthesis reactions under mild conditions, offering an example of their application in synthetic chemistry (Borikar et al., 2009).

Safety and Hazards

Safety and hazards of a compound depend on its physical and chemical properties. For example, 3-BROMOPROPYNE is highly flammable and a dangerous fire risk, sensitive to shock .

Future Directions

Organo-substituted silanes, such as 3-Bromopropylamine hydrobromide, have potential applications in various fields. For instance, they’re used in the synthesis of various compounds and have potential applications in fuel cells .

properties

IUPAC Name

3-(3-bromopropyl)-4-methylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.BrH/c1-8-4-6-11-7-9(8)3-2-5-10;/h4,6-7H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGHNLGLCZSIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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